H-1,2,4-triazole-3-sulfonyl chloride finds application as a versatile building block in organic synthesis. Its sulfonyl chloride moiety acts as a good leaving group, facilitating nucleophilic substitution reactions. This allows the introduction of various functional groups onto diverse organic molecules, enabling the creation of complex and diverse structures. For instance, research has shown its utility in synthesizing substituted triazoles, heterocyclic compounds with diverse applications in medicinal chemistry and materials science.
The triazole ring system is a prevalent scaffold in numerous bioactive molecules. 4H-1,2,4-triazole-3-sulfonyl chloride serves as a valuable precursor for the synthesis of novel triazole-based drugs. By strategically modifying the substituents attached to the triazole ring, researchers can explore the structure-activity relationship (SAR) and potentially discover new drugs with improved therapeutic properties. Studies have explored its potential in developing antifungal and antibacterial agents [].
4H-1,2,4-triazole-3-sulfonyl chloride is a heterocyclic compound characterized by a five-membered ring containing three nitrogen atoms. This compound features a sulfonyl chloride functional group, which significantly enhances its reactivity. The molecular formula of 4H-1,2,4-triazole-3-sulfonyl chloride is with a molecular weight of approximately 223.68 g/mol. It is known for its diverse applications in medicinal chemistry and material science due to its ability to act as a versatile building block for various chemical transformations and biological interactions .
The biological activity of 4H-1,2,4-triazole-3-sulfonyl chloride is primarily attributed to its ability to interact with various biological targets. Triazole compounds are known for their roles as enzyme inhibitors and receptor ligands in biochemical pathways. They often exhibit antimicrobial and anticancer properties due to their capacity to form stable covalent bonds with nucleophilic sites on enzymes and other biological molecules .
The synthesis of 4H-1,2,4-triazole-3-sulfonyl chloride typically involves the chlorination of 1,2,4-triazole-3-thiol using chlorosulfonic acid or chlorine gas in an acid medium:
In industrial settings, continuous flow reactors may be employed to optimize yield and purity through controlled reaction conditions and the use of catalysts.
4H-1,2,4-triazole-3-sulfonyl chloride has a wide range of applications:
Studies involving 4H-1,2,4-triazole-3-sulfonyl chloride have demonstrated its potential in interacting with various biological targets. Its electrophilic nature allows it to form covalent bonds with nucleophilic residues in enzymes, which can lead to inhibition or modulation of enzymatic activity. This property is particularly valuable in drug design and development as it can enhance the specificity and efficacy of therapeutic agents .
Several compounds share structural similarities with 4H-1,2,4-triazole-3-sulfonyl chloride. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1H-1,2,4-Triazole | Triazole ring | More stable than 4H-isomer; used in various chemical syntheses |
| 1,2,4-Triazole-3-thiol | Triazole with thiol group | Used in corrosion inhibition; less reactive than sulfonyl chloride |
| 1,2,4-Triazole-3-sulfonamide | Triazole with sulfonamide group | More stable; used as an antibiotic; lacks the high reactivity of sulfonyl chloride |
| Methyl-1H-1,2,4-triazole-3-carboxylate | Triazole with carboxylate group | Used in nucleoside analog synthesis; different functional properties |
The presence of the sulfonyl chloride group in 4H-1,2,4-triazole-3-sulfonyl chloride distinguishes it from other triazole derivatives. This group imparts unique reactivity towards nucleophiles that can be exploited for various synthetic transformations not available to other analogs.
4H-1,2,4-triazole-3-sulfonyl chloride represents a significant heterocyclic compound characterized by its unique molecular architecture combining a five-membered triazole ring with a reactive sulfonyl chloride functional group [1]. The molecular formula C₂H₂ClN₃O₂S corresponds to a molecular weight of 167.58 g/mol, establishing this compound as a compact yet functionally complex heterocycle [1] [2]. The structural framework consists of a 1,2,4-triazole ring system where three nitrogen atoms are positioned at the 1, 2, and 4 positions, with the sulfonyl chloride substituent attached at the 3-position [1] [3].
The conformational characteristics of 4H-1,2,4-triazole-3-sulfonyl chloride are governed by the electronic interactions between the electron-deficient triazole ring and the highly electronegative sulfonyl chloride group [4]. Computational studies on related triazole-sulfonyl systems indicate that the sulfonyl group typically adopts conformations where the chlorine atom is positioned to minimize steric interactions while maximizing electrostatic stabilization [5]. The preferred conformation exhibits a planar triazole ring with the sulfonyl chloride group extending perpendicular to the ring plane, facilitating optimal orbital overlap between the ring system and the sulfonyl functionality [6] [7].
The molecular geometry demonstrates characteristic bond lengths and angles consistent with aromatic heterocyclic systems [8] [9]. The triazole ring maintains planarity with maximum deviations typically below 0.003 Å from the least-squares plane [8]. The nitrogen-nitrogen bond distances within the ring range from 1.301 to 1.339 Å, reflecting the delocalized electronic structure characteristic of triazole systems [10]. The carbon-nitrogen bonds exhibit lengths between 1.301 and 1.353 Å, with variations dependent upon the protonation state and substitution pattern [10].
Crystallographic investigations of 4H-1,2,4-triazole-3-sulfonyl chloride and related sulfonyl triazole derivatives provide essential structural parameters for understanding the solid-state organization of these compounds [11] [12]. The compound typically crystallizes in monoclinic or triclinic crystal systems, with specific space group assignments varying based on the precise substitution pattern and crystallization conditions [11] [13].
Detailed structural parameters derived from X-ray crystallographic analyses reveal critical geometric features of the sulfonyl chloride functionality [14] [9]. The sulfur-oxygen bond lengths in the sulfonyl group typically measure 1.425-1.450 Å, consistent with the double-bond character expected for sulfonyl oxygens [14]. The sulfur-chlorine bond length ranges from 2.034 to 2.045 Å, reflecting the single-bond nature of this connection [9]. The oxygen-sulfur-oxygen bond angle measures approximately 119-120°, while the chlorine-sulfur-oxygen angles exhibit values near 108-110° [14] [9].
| Structural Parameter | Value Range | Reference Structure |
|---|---|---|
| Triazole ring planarity deviation | ≤0.003 Å | 1,2,4-triazole derivatives [8] |
| Nitrogen-nitrogen bond lengths | 1.301-1.339 Å | Triazole systems [10] |
| Carbon-nitrogen bond lengths | 1.301-1.353 Å | Substituted triazoles [10] |
| Sulfur-oxygen bond lengths | 1.425-1.450 Å | Sulfonyl compounds [14] |
| Sulfur-chlorine bond length | 2.034-2.045 Å | Sulfonyl chlorides [9] |
| Oxygen-sulfur-oxygen angle | 119-120° | Sulfonyl groups [14] |
The crystal packing arrangements in triazole-sulfonyl systems are characterized by intermolecular hydrogen bonding interactions and van der Waals forces [12] [15]. The sulfonyl oxygen atoms frequently serve as hydrogen bond acceptors, forming networks with neighboring molecules through carbon-hydrogen to oxygen interactions [12]. These intermolecular associations contribute to the overall stability of the crystalline lattice and influence the physical properties of the solid material [15].
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 4H-1,2,4-triazole-3-sulfonyl chloride through detailed analysis of both proton and carbon-13 chemical environments [16] [17]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the unique electronic environment created by the combination of the triazole ring and sulfonyl chloride functionality [16].
The triazole ring proton appears as a distinctive singlet in the aromatic region, typically observed between 8.0-8.5 parts per million [16] [17]. This downfield chemical shift reflects the electron-deficient nature of the triazole system, particularly enhanced by the electron-withdrawing sulfonyl chloride substituent [17]. The integration pattern confirms the presence of a single aromatic proton, consistent with the 4H-tautomeric form where the nitrogen at position 4 bears the hydrogen atom [16].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic structure of the carbon framework within the molecule [16] [18]. The carbon atom bearing the sulfonyl chloride substituent (C-3) exhibits a characteristic chemical shift in the range of 150-165 parts per million, reflecting its attachment to the electronegative sulfonyl group [16]. The remaining triazole ring carbon (C-5) appears at approximately 145-155 parts per million, with the exact position dependent upon the tautomeric form and substitution effects [16] [18].
Solid-state nuclear magnetic resonance techniques, including cross-polarization magic angle spinning methods, provide additional insights into the molecular structure in the crystalline state [16]. These measurements confirm the tautomeric preference in the solid phase and reveal any dynamic processes that may occur in the crystal lattice [16]. The absence of dynamic equilibrium in solid-state conditions allows for precise determination of the preferred tautomeric form without the complications associated with rapid tautomeric exchange [16].
Infrared spectroscopy serves as a powerful analytical tool for characterizing the vibrational modes and functional group identification in 4H-1,2,4-triazole-3-sulfonyl chloride [19] [20]. The infrared spectrum exhibits several characteristic absorption bands that provide definitive evidence for the presence of both the triazole ring system and the sulfonyl chloride functionality [19].
The sulfonyl chloride group produces highly diagnostic infrared absorptions that serve as fingerprint regions for this functional group [19] [20]. The asymmetric sulfur-oxygen stretching vibration appears as a strong absorption band in the region of 1350-1370 cm⁻¹, while the symmetric sulfur-oxygen stretch occurs at approximately 1150-1170 cm⁻¹ [19] [20]. These bands are typically intense and well-resolved, making them reliable markers for sulfonyl chloride identification [20].
The triazole ring system contributes several characteristic vibrational modes to the infrared spectrum [19] [21]. The carbon-nitrogen stretching vibrations appear in the region of 1540-1600 cm⁻¹, reflecting the aromatic character of the ring system [19]. The nitrogen-hydrogen stretching mode, when present in the 4H-tautomer, produces a medium-intensity absorption in the range of 3100-3200 cm⁻¹ [19] [21]. Ring breathing modes and out-of-plane bending vibrations occur in the fingerprint region below 1500 cm⁻¹, providing additional structural confirmation [21].
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Sulfur-oxygen asymmetric stretch | 1350-1370 | Strong | Sulfonyl group [19] [20] |
| Sulfur-oxygen symmetric stretch | 1150-1170 | Strong | Sulfonyl group [19] [20] |
| Carbon-nitrogen stretch | 1540-1600 | Medium | Triazole ring [19] [21] |
| Nitrogen-hydrogen stretch | 3100-3200 | Medium | Triazole NH [19] [21] |
| Ring breathing modes | 1000-1500 | Variable | Triazole system [21] |
Mass spectrometry provides essential information regarding the molecular ion characteristics and fragmentation patterns of 4H-1,2,4-triazole-3-sulfonyl chloride [22] [23]. The molecular ion peak appears at mass-to-charge ratio 167, corresponding to the intact molecular formula C₂H₂ClN₃O₂S [4]. The isotope pattern reflects the presence of chlorine, with the characteristic 3:1 ratio between the molecular ion and the molecular ion plus two mass units [4].
Fragmentation analysis reveals systematic breakdown pathways that provide structural information about the molecule [22] [23]. The initial fragmentation typically involves loss of the chlorine atom, producing a fragment ion at mass-to-charge ratio 132 [23]. Subsequent fragmentation may involve elimination of sulfur dioxide, generating fragment ions corresponding to the triazole ring system [22]. The base peak often corresponds to fragments derived from the triazole core structure, reflecting the relative stability of the heterocyclic ring under mass spectrometric conditions [22] [23].
Collision-induced dissociation studies demonstrate that the primary fragmentation pathway involves dissociation of the sulfonyl chloride functionality from the triazole ring [23]. The energy required for this fragmentation provides information about the bond strength between the ring system and the sulfonyl substituent [23]. Additional fragmentation channels may involve ring-opening processes or rearrangement reactions that provide insights into the electronic structure and stability of the molecular framework [22].
Computational quantum chemical studies provide detailed insights into the electronic structure and molecular properties of 4H-1,2,4-triazole-3-sulfonyl chloride [24] [25] [26]. Density functional theory calculations using basis sets such as 6-31G(d,p) or larger basis sets yield optimized molecular geometries that closely reproduce experimental structural parameters [26] [18]. These calculations reveal the electronic distribution within the molecule and provide predictions of various molecular properties [25] [26].
Frontier molecular orbital analysis demonstrates the electronic characteristics that govern the chemical reactivity of 4H-1,2,4-triazole-3-sulfonyl chloride [24] [27] [28]. The highest occupied molecular orbital is typically localized on the triazole ring system, while the lowest unoccupied molecular orbital shows significant contribution from the sulfonyl chloride functionality [27] [28]. The energy gap between these frontier orbitals provides information about the electronic excitation properties and chemical reactivity of the compound [28].
Natural bond orbital analysis reveals the charge distribution and bonding characteristics within the molecular framework [26] [18]. The sulfonyl chloride group exhibits significant electron-withdrawing character, creating a partial positive charge on the attached triazole carbon [18]. This electron withdrawal enhances the electrophilic character of the triazole ring and influences the overall reactivity profile of the molecule [18]. The sulfur atom bears a significant partial positive charge due to the electronegativity of the attached oxygen and chlorine atoms [26].
Molecular electrostatic potential surface calculations provide visualization of the charge distribution and identification of reactive sites within the molecule [26] [18]. The sulfonyl chloride functionality creates regions of high electrostatic potential, while the triazole nitrogen atoms exhibit areas of negative potential that may serve as nucleophilic sites [26]. These calculations aid in understanding intermolecular interactions and predicting reaction pathways [18].
The tautomeric behavior of 4H-1,2,4-triazole-3-sulfonyl chloride represents a fundamental aspect of its structural chemistry, involving the migration of hydrogen atoms between different nitrogen positions within the triazole ring [6] [29] [7]. The three possible tautomeric forms, designated as 1H, 2H, and 4H based on the position of the nitrogen-bound hydrogen atom, exhibit distinct electronic structures and stability profiles [6] [29].
Experimental and theoretical studies on 1,2,4-triazole systems demonstrate that the relative stability of tautomeric forms is significantly influenced by substituent effects [29] [7]. High-level computational calculations indicate that in the gas phase, the 1H-tautomer is generally more stable than the 4H-form by approximately 6.25 kcal/mol in unsubstituted systems [29]. However, the presence of electron-withdrawing substituents such as sulfonyl chloride can alter this stability order by modifying the electronic distribution within the ring system [6] [7].
The 4H-tautomeric form of 4H-1,2,4-triazole-3-sulfonyl chloride may be stabilized relative to other tautomers due to favorable electronic interactions between the sulfonyl chloride substituent and the nitrogen atoms [6]. The electron-withdrawing nature of the sulfonyl group reduces electron density on the ring nitrogens, potentially favoring hydrogen attachment to the nitrogen at position 4 [6]. This electronic effect can overcome the inherent stability preference observed in unsubstituted triazole systems [7].
Solvent effects play a crucial role in determining tautomeric equilibria in triazole systems [17] [7]. In polar solvents, the 2H-tautomer may be favored due to its lower dipole moment and reduced solvation energy requirements [17]. Conversely, in gas phase or low-polarity environments, the 1H and 4H forms may predominate [29] [7]. The specific tautomeric preference of 4H-1,2,4-triazole-3-sulfonyl chloride in various media requires detailed experimental investigation using techniques such as variable-temperature nuclear magnetic resonance spectroscopy [17].
The energy barriers for tautomeric interconversion provide important information about the dynamic behavior of the molecule under different conditions [29] [7]. Computational studies suggest that hydrogen migration between nitrogen positions involves transition states with energy barriers typically ranging from 40-60 kcal/mol [29]. These relatively high barriers indicate that tautomeric equilibration may be slow at room temperature, allowing for the observation of individual tautomeric forms under appropriate experimental conditions [7].
| Tautomeric Form | Relative Stability (kcal/mol) | Preferred Conditions | Key Characteristics |
|---|---|---|---|
| 1H-form | Reference (0.0) | Gas phase, nonpolar solvents [29] | Hydrogen on N1, highest stability [29] |
| 2H-form | +2.07 | Polar solvents [17] [7] | Hydrogen on N2, intermediate stability [29] |
| 4H-form | +6.25 | Electron-withdrawing substituents [6] | Hydrogen on N4, substituent-dependent [29] |
| Parameter | Experimental or Predicted Value | Conditions | Source |
|---|---|---|---|
| Melting point | 122 – 124 degree Celsius | one atmosphere | 1 |
| Boiling point | 425 degree Celsius (predicted) | one atmosphere | 1 |
| Density | 1.844 gram per cubic centimeter | twenty-five degree Celsius | 1 |
| Refractive index | 1.573 | sodium D line, twenty-five degree Celsius | 10 |
The narrow melting interval confirms crystalline purity and supports the suitability of sublimation or recrystallisation as isolation methods. The high calculated normal-pressure boiling point (above four hundred degree Celsius) indicates a very low volatility, consistent with the negligible vapour pressure reported below.
A specific gravity close to 1.85 places the compound among moderately heavy heteroaromatic sulfonyl chlorides. The refractive index exceeds 1.57, reflecting the electron-rich triazole ring and the polarisable sulfur-chlorine moiety.
| Extended constant | Value | Conditions | Source |
|---|---|---|---|
| Flash point | 210.9 degree Celsius | closed cup | 1 |
| Vapour pressure | below detection (< 0.01 millimetre of mercury) | twenty-five degree Celsius | 10 |
| Parameter | Value | Method | Source |
|---|---|---|---|
| Standard molecular weight | 167.58 gram per mole | exact mass calculation | 4 |
| Calculated log P (octanol ⁄ water) | 0.30 | atom-fragment contribution | 4 |
| Topological polar surface area | 84.1 square ångström | graph theory calculation | 4 |
| Predicted acid dissociation constant (pKₐ) | 2.98 | SPARC algorithm | 9 |
Direct calorimetric data (standard enthalpy of formation, molar heat capacity, entropy) have not yet been reported in the primary literature. The moderate log P and large polar surface area indicate balanced lipophilicity and hydrogen-bond capacity, trends frequently observed for sulfonyl chlorides bearing heteroaromatic rings.
| Solvent | Qualitative solubility | Remarks | Evidence |
|---|---|---|---|
| Water (neutral) | very low (< 0.1 milligram per millilitre) | rapid hydrolysis limits measurable equilibrium | 60 |
| Acetonitrile, dimethylformamide, dimethyl sulfoxide | complete miscibility | preferred media for nucleophilic substitutions | 60 |
| Tetrahydrofuran, dichloromethane | moderate (10 – 50 milligram per millilitre) | drying agent required to suppress hydrolysis | 10 |
Experimental saturation values in anhydrous polar aprotic solvents reach tens of gram per litre, enabling high-concentration coupling reactions typical of sulfonyl chloride chemistry.
Hydrolytic stability tests on a series of aromatic sulfonyl chlorides show first-order kinetics in neutral water with half-times from minutes to hours, depending on substituent electronics [1] [2]. Extrapolating from those kinetics and from the measured pKₐ given above, 4H-1,2,4-triazole-3-sulfonyl chloride undergoes nucleophilic attack by water to yield 4H-1,2,4-triazole-3-sulfonic acid and hydrogen chloride.
Rate‐law studies in aqueous sulfuric acid reveal a single-parameter dependence log k = log k₀ + m′X, where X is the excess acidity; for electron-deficient sulfonyl chlorides m′ values lie between –0.85 and –0.38 [1]. By analogy, protonation of the triazole nitrogen is expected to accelerate hydrolysis under strongly acidic conditions.
Thermal stress trials at one hundred thirty degree Celsius for three hours recorded no decomposition in the absence of moisture, corroborating the high flash point and negligible vapour pressure. Under alkaline conditions, competing elimination can form transient sulfene intermediates, but these pathways are suppressed below pH ten [3].
Quantum-mechanical descriptors calculated in the PubChem database provide insight into charge localisation. The sulfonyl sulfur bears the highest positive partial charge, while the exocyclic oxygen atoms carry substantial negative density, promoting electrophilic behaviour at sulfur and hydrogen bonding at oxygen. The computed molecular complexity (one hundred eighty-four) reflects the heteroatom-rich skeleton [4].
Density functional investigations on closely related 4-methyl-1,2,4-triazole sulfonyl systems demonstrate frontier molecular orbital separation of six to seven electronvolt; although specific orbital energies for the parent chloride are not tabulated, the presence of the strongly electron-withdrawing sulfonyl chloride group is predicted to lower the lowest unoccupied molecular orbital energy and increase acceptor capability [5].
Electrostatic potential mapping therefore indicates three reactive regions: